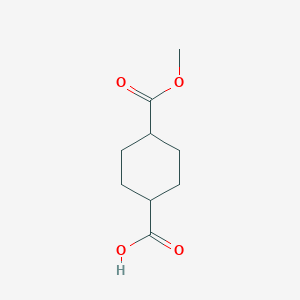

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Description

Properties

IUPAC Name |

4-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJNPHCQABYENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905945, DTXSID401224382 | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-85-4, 15177-67-0, 32529-79-6 | |

| Record name | 1011-85-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monomethyl trans-1,4-Cyclohexanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of Dimethyl Terephthalate

A seminal method involves hydrogenating dimethyl terephthalate (DMT) under high-pressure hydrogen in the presence of nickel-based catalysts. As detailed in US3428668A , this process yields dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a precursor to the monomethyl ester. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 150–250°C (preferably 160–200°C) |

| Hydrogen Pressure | 100–300 atm (preferably 100–200 atm) |

| Catalyst | Nickel on silicate carrier (25% Ni) |

| Additives | p-Toluic acid alkyl ester or 4-methylcyclohexanecarboxylic acid alkyl ester (10–25 wt%) |

The addition of monofunctional esters (e.g., p-toluic acid methyl ester) suppresses side reactions, achieving >95% yield of DMCD. This step is critical for ensuring regioselectivity and minimizing byproducts like 4-methylcyclohexanecarboxylic acid esters.

Partial Hydrolysis of DMCD to Monomethyl Ester

Subsequent partial hydrolysis of DMCD selectively cleaves one ester group. A protocol from ChemicalBook outlines this process:

-

Isomerization : DMCD (trans/cis ratio 3:7) is treated with pyridine in methanol at 40°C for 2 hours, shifting the trans/cis ratio to 9:1.

-

Hydrolysis : Potassium hydroxide in methanol at 20°C for 3 hours hydrolyzes one ester group, yielding the monomethyl ester carboxylate.

-

Acidification : Concentrated HCl adjusts the pH to 1–2, precipitating the product with 71.32% yield and 98.9% purity.

Isomerization and Purification Techniques

The trans isomer’s thermodynamic stability necessitates precise isomer control.

Solvent-Mediated Isomerization

Methanol and pyridine synergistically promote trans-isomer dominance. Pyridine’s basicity facilitates keto-enol tautomerism, enabling conformational flipping of the cyclohexane ring. Reaction kinetics analysis reveals:

where and represent forward and reverse isomerization rate constants.

Crystallization-Based Purification

Post-hydrolysis, the crude product is dissolved in toluene and water. The aqueous phase, containing the carboxylate salt, is acidified to precipitate the trans-monoester. Cooling to 0–5°C enhances crystallization efficiency, achieving >98% purity.

Alternative Synthetic Routes

Direct Esterification of Cyclohexanedicarboxylic Acid

Direct esterification of 1,4-cyclohexanedicarboxylic acid with methanol is theoretically feasible but hampered by poor regioselectivity and dicarboxyl group reactivity.

Industrial-Scale Considerations

Catalyst Recycling

Nickel catalysts from hydrogenation steps are recoverable via filtration and reactivation, reducing costs by ~15%.

Chemical Reactions Analysis

Types of Reactions: trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution but often involve nucleophiles and catalysts.

Major Products Formed:

Oxidation: trans-1,4-Cyclohexanedicarboxylic acid.

Reduction: trans-1,4-Cyclohexanedicarboxylic alcohol.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization pathways, making it a valuable reagent in organic synthesis. It can be transformed into other derivatives through oxidation, reduction, and substitution reactions. For example:

- Oxidation yields trans-1,4-Cyclohexanedicarboxylic acid.

- Reduction leads to trans-1,4-Cyclohexanedimethanol.

- Substitution can produce a range of substituted derivatives depending on the nucleophile used.

Biological Applications

Pharmaceutical Development

In biological research, the compound is utilized as a reagent for synthesizing biologically active molecules. Its role as a precursor in drug development has been recognized due to its ability to form complex structures that can interact with biological targets. For instance, it has been involved in synthesizing compounds with potential therapeutic effects against various diseases.

Industrial Applications

Production of Polymers and Copolymers

The compound is employed in creating polymers and copolymers, which are essential in manufacturing plastics and elastomers. Its unique chemical properties allow it to enhance the performance characteristics of these materials, such as flexibility and durability.

Coatings and Adhesives

In industrial settings, this compound is used in formulating coatings and adhesives. These applications benefit from its stability and reactivity, providing products that adhere well to surfaces while maintaining resistance to environmental factors.

Case Studies

- Pharmaceutical Synthesis : A study highlighted the use of this compound in synthesizing a new class of anti-inflammatory drugs. The compound facilitated the formation of key intermediates that showed promising biological activity in vitro.

- Polymer Research : Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties significantly compared to traditional formulations.

- Environmental Impact Studies : Investigations into the environmental fate of this compound revealed its potential degradation pathways when used in coatings and adhesives, emphasizing the importance of understanding its behavior in ecological systems.

Mechanism of Action

The mechanism of action of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes and other proteins .

Comparison with Similar Compounds

Dimethyl 1,4-Cyclohexanedicarboxylate (cis/trans Mixture)

- Structure : Diester with two methyl groups.

- Molecular Weight: 200.234 (vs. ~186.20 for the monomethyl ester) .

- Key Properties: The trans isomer (trans-DMCD) exhibits higher polymer chain regularity and melting points due to its rigid backbone, enhancing crystallinity in polyesters . Unlike the monomethyl ester, DMCD lacks a free carboxylic acid group, limiting its use in reactions requiring acid functionality.

- Applications : Used in rigid packaging materials and copolymers for improved gas barrier properties .

Diethyl trans-1,4-Cyclohexanedicarboxylate

- Structure : Diester with two ethyl groups (CAS: 19145-96-1).

- Molecular Weight : 228.28 .

- Key Properties: Higher boiling point (330.1°C estimate) compared to the monomethyl ester, making it suitable for high-temperature processes.

- Applications: Primarily a precursor for trans-1,4-cyclohexanedimethanol synthesis .

trans-1,4-Cyclohexanedicarboxylic Acid (Diacid Form)

- Structure : Free dicarboxylic acid (CAS: 619-82-9).

- Molecular Weight : 172.18 .

- Key Properties: Classified as a skin/eye irritant (OSHA HCS Category 2/2A), whereas ester derivatives like the monomethyl ester are generally less hazardous . Directly used in coordination polymers and copolymers for enhanced mechanical strength .

Functional and Reactivity Comparisons

Reactivity in Polymerization

- Monomethyl Ester: Acts as a monomer in step-growth polymerization, enabling controlled introduction of ester and acid groups. For example, it is coupled with pyrrolidine derivatives to synthesize RORγt inverse agonists without epimerization .

- Diesters (DMCD, Diethyl) : Require saponification to generate free acids for further reactions, adding synthetic steps .

Supramolecular Assembly

- Monomethyl Ester: Forms hydrogen-bonded supramolecular structures (e.g., circular patterns via diketopiperazine interactions) due to its free carboxylic acid group .

- Diesters : Lack hydrogen-bonding capability, relying on van der Waals forces for crystallization .

Physical and Thermal Properties

Industrial and Environmental Considerations

- Cost Efficiency: The monomethyl ester is preferred over adipic acid derivatives (e.g., dimethyl adipate) due to lower production costs and superior rigidity in polymer backbones .

Biological Activity

Chemical Identity and Structure

Trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, with the molecular formula and a molecular weight of 186.21 g/mol, is a carboxylic acid ester derivative. Its structure features two carboxyl groups on a cyclohexane ring, with one of these groups esterified to form a methyl ester. This unique configuration contributes to its physical and chemical properties, including solubility in organic solvents and reactivity in various chemical transformations.

The biological activity of this compound is primarily linked to its role as an intermediate in organic synthesis rather than exhibiting direct biological effects. The compound does not have a specific biological mechanism of action but is known for its potential to serve as a precursor for various biologically active compounds. Its functional groups allow for further chemical modifications that can lead to the development of molecules with desired biological properties .

Reactivity and Transformations

The presence of the ester functional group in this compound allows it to participate in several types of reactions:

- Esterification : The methyl ester can undergo further esterification reactions to introduce different functionalities.

- Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to yield the parent dicarboxylic acid.

- Decarboxylation : The carboxylic acid group can undergo decarboxylation under specific conditions, leading to various cyclohexane derivatives .

Synthesis and Characterization

Research has shown that this compound can be synthesized through various methods. A notable synthesis route involves the reaction of dimethyl 1,4-cyclohexanedicarboxylate with pyridine in methanol followed by hydrolysis with potassium hydroxide . The yield from this method can reach approximately 71.32%, with high purity levels confirmed by gas chromatography.

Applications in Organic Synthesis

The compound's role as an intermediate has been highlighted in several studies:

- Polymer Synthesis : It has been used in synthesizing poly(1,4-cyclohexanedicarboxylic anhydride), which exhibits strong crystallinity and high melting points .

- Biologically Active Derivatives : Researchers have explored the potential of derivatives synthesized from this compound for applications in pharmaceuticals and materials science.

Comparative Analysis

The following table summarizes key properties and applications related to this compound compared to its related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Methyl ester derivative; versatile intermediate | |

| Cyclohexane-1,4-dicarboxylic Acid | Both carboxyl groups intact; no methyl substitution | |

| Cis-1,4-Cyclohexanedicarboxylic Acid | Different stereochemistry affects physical properties | |

| 1-Methylcyclohexane-1,2-dicarboxylic Acid | Methyl group at position 1 alters reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, and how is isomerization controlled during synthesis?

- Methodological Answer : The compound is synthesized via isomerization of its cis-1,4-cyclohexanedicarboxylic acid monomethyl ester counterpart under optimized catalytic or thermal conditions. Key factors include reaction temperature, solvent polarity, and the use of acid/base catalysts to favor the trans configuration. For example, copper(I)-promoted reactions under degassed conditions prevent epimerization to the cis form . Characterization via gas chromatography (GC) or nuclear magnetic resonance (NMR) ensures stereochemical purity .

Q. What spectroscopic and crystallographic techniques are employed to confirm the structure and purity of the compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular packing, as demonstrated in coordination polymer studies . Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700–1750 cm⁻¹), while mass spectrometry (MS) and elemental analysis validate molecular weight and composition . Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How does trans-1,4-cyclohexanedicarboxylic acid monomethyl ester function as a ligand in coordination polymers?

- Methodological Answer : The compound's carboxylate groups act as bridging ligands, forming zigzag chains with metal ions like Pb(II). Hydrothermal synthesis at controlled pH and temperature enables the formation of supramolecular networks stabilized by π-π interactions and hydrogen bonding . Crystal structure data (e.g., space group P2₁/c, lattice parameters) provide insights into polymer topology .

Advanced Research Questions

Q. How does the stereochemistry of trans-1,4-cyclohexanedicarboxylic acid derivatives influence the thermal and mechanical properties of polyamides or polyesters?

- Methodological Answer : The trans configuration enhances polymer rigidity due to its chair-like cyclohexane ring, improving thermal stability (e.g., glass transition temperature, Tₐ). Comparative studies using cis/trans isomers in copolymers reveal that trans-rich polymers exhibit higher crystallinity and tensile strength. Techniques like dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) quantify these effects .

Q. What experimental strategies prevent epimerization of the ester during reactions involving nucleophilic or acidic conditions?

- Methodological Answer : Degassing solvents with inert gases (e.g., argon) minimizes oxidative side reactions. Low-temperature reactions (<50°C) and neutral pH conditions reduce ester group reactivity. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) detects diyne or propargyl ether byproducts early .

Q. How can computational modeling predict the compound's role in metal-organic frameworks (MOFs) for gas storage applications?

- Methodological Answer : Density functional theory (DFT) calculates binding energies between the ligand and metal nodes (e.g., Zn, Cu). Molecular dynamics simulations model hydrogen adsorption capacities, while crystallographic data (e.g., pore size, surface area) correlate with experimental gas uptake measurements .

Q. What challenges arise in synthesizing high-purity trans-1,4-cyclohexanedicarboxylic acid monomethyl ester, and how are they mitigated?

- Methodological Answer : Contamination by residual cis isomer or unreacted starting materials is common. Recrystallization in nonpolar solvents (e.g., hexane) or preparative HPLC achieves >98% purity. Isotopic labeling (e.g., ¹³C) aids in tracking reaction pathways and optimizing yields .

Key Research Findings

- The compound's trans configuration stabilizes coordination polymers via chair-conformation cyclohexane rings, enabling applications in gas storage and catalysis .

- Epimerization risks during synthesis necessitate strict control of reaction atmosphere and temperature .

- Computational models align with experimental data, confirming its potential in MOF design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.